1-Naphthyl acrylate

Übersicht

Beschreibung

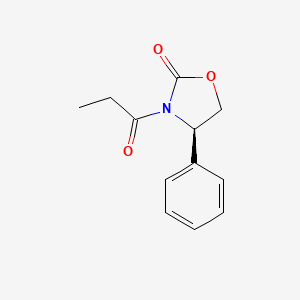

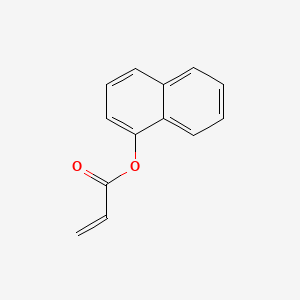

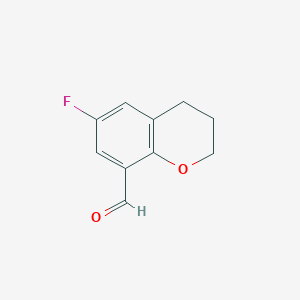

1-Naphthyl acrylate , also known as α-Naphthyl acrylate , is an organic compound with the chemical formula C₁₃H₁₀O₂ . It belongs to the class of acrylate esters and is derived from naphthalene and acrylic acid. This compound is a fluorescent white solid and is used in various applications due to its unique properties .

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

1. Photopolymerization and 3D Printing

1-Naphthyl acrylate has been explored in the field of photopolymerization. For example, naphthyl-naphthalimides, similar in structure to 1-naphthyl acrylate, have been synthesized and tested as high-performance photoinitiators for the Free Radical Photopolymerization (FRP) of acrylates. These compounds have shown promising results in applications like photocomposite synthesis, direct laser writing, and 3D printing, utilizing blue Light-Emitting Diodes (LEDs) as a safe irradiation source (Rahal et al., 2021).

2. Polymer Synthesis and Characterization

Research has been conducted on the synthesis of naphthyl acrylate polymers with good thermal stabilities. These polymers were synthesized from substituted 1,5-naphthalene diol with acryloyl chloride. Their thermal decomposition temperatures and molecular weights were studied, indicating their potential for applications requiring thermal stability (Thamizharasi & Reddy, 2000).

3. Synthesis of Naphthocyclobutenes

Methyl (α-naphthyl) acrylates have been used in a reaction mediated by photoreaction to produce naphthocyclobutenes. These reactions, which can be described as carbon analogues of the Norrish-Yang reaction, have shown diastereoselectivities, indicating their potential in synthetic organic chemistry (Peez et al., 2019).

4. Investigation of Polymer Dynamics

Studies on poly(1-naphthylmethyl acrylate) in dilute solutions have been conducted to understand chain segmental motion and side-chain internal rotation. This research, which used nuclear magnetic relaxation techniques, contributes to the understanding of polymer dynamics, which is crucial for designing materials with specific properties (Spyros et al., 1994).

5. Copolymer Studies

Copolymers of 2-(1-naphthylacetamido)ethylacrylamide with acrylic and methacrylic acid have been studied for their photophysical properties in aqueous solutions. The research on these copolymers helps in understanding the interactions among polymer components and their potential applications in material science (McCORMICK et al., 1991).

Eigenschaften

IUPAC Name |

naphthalen-1-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEDHYUFNWMILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436535 | |

| Record name | 1-NAPHTHYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl acrylate | |

CAS RN |

20069-66-3 | |

| Record name | 1-NAPHTHYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)